molecular formula C48H54N4O16 B095597 Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate CAS No. 15435-60-6

Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate

Cat. No.: B095597
CAS No.: 15435-60-6
M. Wt: 943.0 g/mol
InChI Key: VPJVSUUBSQPKNK-UHFFFAOYSA-N
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Description

Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate is a useful research compound. Its molecular formula is C48H54N4O16 and its molecular weight is 943.0 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate (CAS Number: 10170-03-3) is a complex porphyrin derivative with potential applications in various fields including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₄₈H₅₄N₄O₁₆
Molecular Weight942.96 g/mol
Density1.293 g/cm³
Melting Point291-292 °C
Boiling Point1153.1 °C at 760 mmHg
Purity>97%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the modification of existing porphyrin structures and the introduction of methoxy and oxoethyl groups. Detailed methodologies can be found in specialized literature focusing on porphyrin chemistry.

Antioxidant Properties

Recent studies have indicated that porphyrins exhibit significant antioxidant activity due to their ability to scavenge free radicals. This compound has been shown to enhance cellular antioxidant defenses in vitro. This property is particularly relevant for applications in preventing oxidative stress-related diseases.

Anticancer Activity

Research has demonstrated that certain porphyrin derivatives can induce apoptosis in cancer cells. A study published in Chemical and Pharmaceutical Bulletin highlighted the potential of related compounds to inhibit tumor growth by inducing cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The specific activity of methyl 3-[...]-propanoate against various cancer cell lines remains an area for further investigation.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. For instance, its derivatives have been evaluated for inhibitory effects on proteolytic enzymes such as ADAMTS7. These enzymes are implicated in cardiovascular diseases and atherosclerosis progression . The selectivity and potency of methyl esters against these targets could offer insights into therapeutic applications.

Case Studies

  • Antioxidant Activity : A study assessed the antioxidant capacity of several porphyrin derivatives including methyl 3-[...]-propanoate using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH levels compared to controls.
  • Cancer Cell Line Studies : In vitro assays on human breast cancer cell lines demonstrated that treatment with methyl 3-[...]-propanoate resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Properties

CAS No.

15435-60-6

Molecular Formula

C48H54N4O16

Molecular Weight

943.0 g/mol

IUPAC Name

methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-35-27(11-15-43(55)63-3)30(18-46(58)66-6)38(51-35)23-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)24-39-31(19-47(59)67-7)26(10-14-42(54)62-2)34(50-39)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3

InChI Key

VPJVSUUBSQPKNK-UHFFFAOYSA-N

SMILES

COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)CC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC

Canonical SMILES

COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)CC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC

Origin of Product

United States

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